molecular formula C14H14N2 B11889958 5-Methyl-2-(pyridin-3-yl)indoline

5-Methyl-2-(pyridin-3-yl)indoline

Cat. No.: B11889958
M. Wt: 210.27 g/mol
InChI Key: TZHPMOZODYDBMT-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-3-yl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with a methyl group at the 5-position and a pyridin-3-yl group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, the starting materials would include 5-methyl-2-nitrobenzaldehyde and 3-pyridylhydrazine. The reaction typically involves heating the mixture in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(pyridin-3-yl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

5-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H14N2/c1-10-4-5-13-12(7-10)8-14(16-13)11-3-2-6-15-9-11/h2-7,9,14,16H,8H2,1H3

InChI Key

TZHPMOZODYDBMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C2)C3=CN=CC=C3

Origin of Product

United States

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